N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
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Overview
Description
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a heterocyclic compound with a molecular formula of C11H16N2O2S. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylamine and a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction mixture is usually heated to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
- 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Uniqueness
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group at the 5-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H16N2O2S |
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Molecular Weight |
240.32 g/mol |
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3 |
InChI Key |
NGTIUNHJJFYEEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1CCCN2 |
Origin of Product |
United States |
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